N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide Taxol side chain diol is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 103150-32-9
VCID: VC21301426
InChI: InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

CAS No.: 103150-32-9

Cat. No.: VC21301426

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide - 103150-32-9

Specification

Description Taxol side chain diol is a member of benzenes.
CAS No. 103150-32-9
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Standard InChI InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
Standard InChI Key OCRUDDLKDFDNGT-GJZGRUSLSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]([C@H](CO)O)NC(=O)C2=CC=CC=C2
SMILES C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator